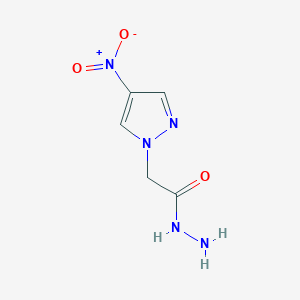

2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE is a chemical compound that belongs to the pyrazole family . Pyrazoles are a class of organic compounds with a five-membered ring structure made up of three carbon atoms and two nitrogen atoms . They are known for their diverse applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered ring structure with two nitrogen atoms in adjacent positions and three carbon atoms . The InChI code for a similar compound, Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate, is1S/C7H9N3O4/c1-2-14-7(11)5-9-4-6(3-8-9)10(12)13/h3-4H,2,5H2,1H3 .

Applications De Recherche Scientifique

Pyrazole Derivatives in Drug Discovery

Pyrazole derivatives, including 2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide, play a crucial role in drug discovery due to their broad range of biological activities. These activities include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The success of pyrazole COX-2 inhibitors has highlighted the importance of these heterocycles in medicinal chemistry, leading to their extensive use as synthons in organic synthesis (A. M. Dar & Shamsuzzaman, 2015).

Pyrazolines as Therapeutic Agents

Pyrazolines, closely related to pyrazole derivatives, are recognized for their significant pharmacological effects. These effects span across antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Pyrazoline derivatives also exhibit a range of other pharmacological effects, including activity as cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, antiviral activity, and more. This highlights the potential of pyrazolines, and by extension, pyrazole derivatives, in therapeutic applications across various conditions (M. Shaaban, Abdelrahman S. Mayhoub, & A. Farag, 2012).

Neuroprotective Properties of Pyrazolines

Investigations into pyrazolines have revealed their ability to treat neurodegenerative diseases. These compounds are known for their neuroprotective properties, offering potential treatments for Alzheimer’s disease, Parkinson’s disease, and psychiatric disorders. The mechanism involves inhibition of acetylcholine esterase (AChE) and beta-amyloid (Aβ) plaques for Alzheimer’s, targeting MAO B and COMT for Parkinson’s, and blocking MAO A for psychiatric diseases. This underscores the versatility and therapeutic potential of pyrazoline derivatives in managing neurodegenerative disorders (M. Ahsan et al., 2022).

Pyrazoline Derivatives as Anticancer Agents

Recent updates in synthetic strategies for pyrazoline derivatives have emphasized their critical role as anticancer agents. These derivatives have been synthesized to exhibit a high biological effect, suggesting a promising avenue for research into pyrazole moiety’s application against cancer. The ongoing exploration of pyrazoline derivatives in anticancer activity demonstrates their potential as a significant moiety in drug development (Pushkar Kumar Ray et al., 2022).

Multicomponent Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives via multicomponent reactions (MCRs) showcases the efficiency and versatility of these compounds in producing biologically active molecules. Such synthetic approaches, focusing on pot, atom, and step economy, facilitate the development of pyrazole-containing molecules with antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory activities. This methodological innovation supports the continuous discovery and optimization of pyrazole derivatives for varied therapeutic applications (Diana Becerra, R. Abonía, & J. Castillo, 2022).

Propriétés

IUPAC Name |

2-(4-nitropyrazol-1-yl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5O3/c6-8-5(11)3-9-2-4(1-7-9)10(12)13/h1-2H,3,6H2,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSPWPGPVBGQOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(=O)NN)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501262888 |

Source

|

| Record name | 4-Nitro-1H-pyrazole-1-acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501262888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514800-70-5 |

Source

|

| Record name | 4-Nitro-1H-pyrazole-1-acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514800-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-1H-pyrazole-1-acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501262888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.